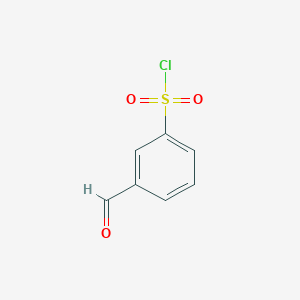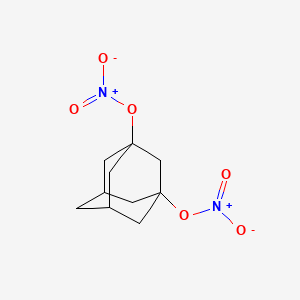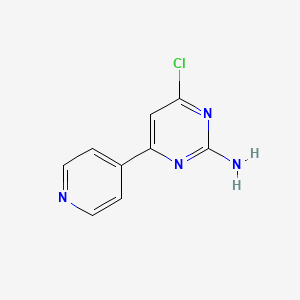
2-氨基-4-氯-6-(吡啶-4-基)嘧啶
描述
2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine is a type of pyrimidine, which is an aromatic heterocyclic compound. Pyrimidines contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Pyrimidines can be synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of 2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a chlorine atom and an amino group, which contribute to its unique properties .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine include a molecular weight of 129.55, and it appears as a solid form . The melting point is between 155-160 °C (dec.) .科学研究应用
合成和抗炎活性
嘧啶类以其多种药理作用而闻名,包括抗炎特性。它们抑制前列腺素 E2、诱导型一氧化氮合酶、肿瘤坏死因子-α 等关键炎性介质的表达和活性。嘧啶类的抗炎作用归因于这些抑制作用,使其成为有效的抗炎剂。研究发展集中在嘧啶衍生物的合成、抗炎作用和构效关系 (SAR),为具有增强抗炎活性和最小毒性的新型嘧啶类似物奠定了基础 (Rashid 等人,2021)。
催化和选择性增强
嘧啶衍生物在增强特定激酶抑制剂的选择性和抑制活性方面的作用已被强调。例如,嘧啶环的修饰已被证明可以提高对 p38 丝裂原活化蛋白激酶的抑制活性和选择性,而不是其他激酶。这包括引入优化结合选择性和效力的侧链和取代基,证明了嘧啶衍生物在选择性激酶抑制剂设计中的重要性 (Scior 等人,2011)。
光学传感器和生物成像
嘧啶衍生物由于能够形成配位键和氢键,因此可用作精致的传感材料,适合用作传感探针。这些化合物由于其生物和医学相关性,在生物成像和检测的光学传感器合成中得到应用。最近文献中嘧啶基光学传感器的使用强调了它们在开发先进成像和传感技术方面的潜力 (Jindal 和 Kaur,2021)。
抗癌研究
嘧啶骨架在各种研究和专利文献中显示出显着的抗癌潜力。它们与各种酶、靶点和受体相互作用的能力突出了它们作为抗癌剂的多功能性。这些化合物的结构及其 IC50 值和靶标相互作用为开发新型抗癌疗法提供了有希望的途径 (Kaur 等人,2014)。
光电材料
喹唑啉和嘧啶衍生物是光电材料开发中不可或缺的。它们并入 π 扩展共轭体系对于为电子器件、发光元件和光电转换元件创造新材料至关重要。关于含有喹唑啉或嘧啶环的发光小分子和螯合物化合物的研究突出了它们在光致发光和电致发光中的应用,证明了它们在制造先进光电材料中的价值 (Lipunova 等人,2018)。
安全和危害
未来方向
While the specific future directions for 2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine are not mentioned in the search results, there are several research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . This includes the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
作用机制
Target of Action
The primary targets of 2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine are Cyclin-dependent kinases (CDKs) . CDKs are a group of protein kinases that are crucial in regulating the cell cycle, transcription, and neuronal function .
Mode of Action
2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine acts as a dual inhibitor of CDK6 and CDK9 . It binds to these kinases, inhibiting their activity and thus disrupting the cell cycle and transcription processes . This results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound’s action primarily affects the cell cycle and transcription pathways . By inhibiting CDK6 and CDK9, it disrupts the progression of the cell cycle and the transcription of certain genes, leading to cell cycle arrest and apoptosis .
Result of Action
The molecular and cellular effects of 2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine’s action include the inhibition of cell proliferation and induction of apoptosis . By inhibiting CDK6 and CDK9, it disrupts the cell cycle and transcription processes, leading to cell cycle arrest and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine. Factors such as pH, temperature, and the presence of other substances can affect its stability and activity. For instance, it is recommended to be stored in a dark place, sealed, and at room temperature . Its solubility in different solvents can also affect its bioavailability and efficacy .
属性
IUPAC Name |
4-chloro-6-pyridin-4-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4/c10-8-5-7(13-9(11)14-8)6-1-3-12-4-2-6/h1-5H,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMQZMRAYFNAIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Butylthio)propyl]amine](/img/structure/B3143610.png)
![2-Hydrazinyl-5,6-dimethylbenzo[d]thiazole](/img/structure/B3143614.png)


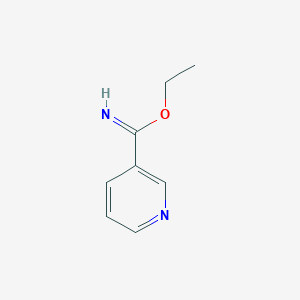
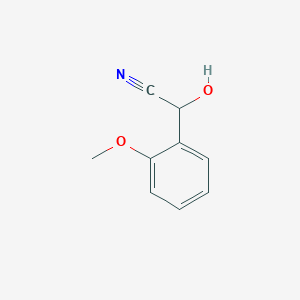


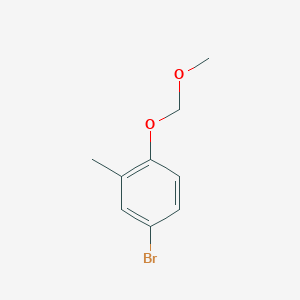
![(R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B3143685.png)
